molecular formula C₂₂H₁₈O₃ B1140353 3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene CAS No. 872131-45-8

3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene

Cat. No.: B1140353
CAS No.: 872131-45-8
M. Wt: 330.38
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene typically involves the condensation of benzaldehyde derivatives with acetophenone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-phenyl-3-(2’-hydroxyphenyl)propene
  • 3-Oxo-1-phenyl-3-(4’-hydroxyphenyl)propene
  • 3-Oxo-1-phenyl-3-(2’-methoxy-5-benzyloxyphenyl)propene

Uniqueness

3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene is unique due to the presence of both hydroxy and benzyloxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

(E)-1-(2-hydroxy-5-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c23-21(13-11-17-7-3-1-4-8-17)20-15-19(12-14-22(20)24)25-16-18-9-5-2-6-10-18/h1-15,24H,16H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZDRDBDNAWGK-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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